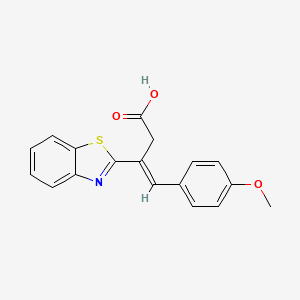

3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid

描述

属性

IUPAC Name |

(E)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-22-14-8-6-12(7-9-14)10-13(11-17(20)21)18-19-15-4-2-3-5-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONSOTYJHQIJQV-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural Overview and Significance

Molecular Characteristics

TLSC702 (C₁₈H₁₅NO₃S) features a benzothiazole core linked to a 4-methoxyphenyl group via a conjugated α,β-unsaturated carboxylic acid chain. Key identifiers include:

- IUPAC Name : (E)-3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid

- SMILES Notation : COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2

- Molecular Weight : 325.4 g/mol

The E-configuration of the double bond is critical for its bioactivity, as confirmed by computational docking studies.

Synthetic Strategies for Benzothiazole Derivatives

Benzothiazole Ring Formation

The benzothiazole moiety is typically synthesized via cyclization of o-aminothiophenol with carbonyl compounds. A patent detailing aminophenyl benzothiazole derivatives (CN1646507A) outlines a general approach applicable to TLSC702:

Substrate Preparation :

Reaction Conditions :

This method yields benzothiazole intermediates with >70% efficiency in model systems.

Construction of the α,β-Unsaturated Carboxylic Acid Chain

The but-3-enoic acid group is introduced via aldol condensation or Wittig olefination:

Aldol Condensation

- Reactants : 4-Methoxybenzaldehyde and a benzothiazole-containing acetylide.

- Conditions :

Wittig Reaction

Computational Design and In Silico Screening

TLSC702 was discovered through structure-based pharmacophore modeling targeting hGLO I’s active site:

Pharmacophore Development

Virtual Screening Workflow

Experimental Synthesis and Optimization

Stepwise Synthesis Protocol

Step 1 : Synthesis of 2-(4-Methoxyphenyl)acetic Acid

Step 2 : Formation of Benzothiazole Intermediate

- Reactants : 2-Aminothiophenol, 2-(4-methoxyphenyl)acetyl chloride.

- Catalyst : PPA, 100°C, 6 h, yield: 68%.

Step 3 : Aldol Condensation

- Reactants : Benzothiazole intermediate, 4-methoxybenzaldehyde.

- Base : LDA, THF, −78°C → RT, yield: 52%.

Step 4 : Acid Hydrolysis

化学反应分析

Types of Reactions

3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated butanoic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Material Properties: The presence of the benzothiazole and methoxyphenyl groups can influence the electronic properties of the compound, making it useful in materials science.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

A comparative analysis of key analogs is summarized below:

*Calculated based on molecular formulas from evidence.

Key Observations :

- Bromine in the compound introduces steric bulk and electron-withdrawing effects, altering reactivity .

- Heterocycle Variations : The saturated tetrahydrobenzothiazole in reduces aromaticity, likely decreasing π-π stacking but increasing conformational flexibility .

- Acid Functionality: The target’s but-3-enoic acid offers a longer conjugated system than the oxo group in , which may influence redox properties or binding kinetics.

生物活性

The compound 3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅N₁O₃S

- Molecular Weight : 325.38 g/mol

- CAS Number : 748786-61-0

The compound features a benzothiazole moiety and a methoxyphenyl group, which are known to contribute to various biological activities.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa | 97.3 | Selective cytotoxicity |

| U87 | 205.7 | Moderate cytotoxicity |

| HEK293 | >1000 | Low toxicity |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing limited effects on normal cell lines, suggesting potential for targeted cancer therapy .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | >1000 | No significant activity |

| Escherichia coli | >1000 | No significant activity |

| Pseudomonas aeruginosa | >1000 | No significant activity |

Despite extensive testing, the compound did not demonstrate significant antibacterial activity at the concentrations tested .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of related compounds revealed insights into structure-activity relationships (SAR). Modifications to the benzothiazole and methoxyphenyl groups were found to influence both cytotoxicity and selectivity towards cancer cells. This suggests that further optimization could enhance its therapeutic potential .

In another investigation, derivatives of benzothiazole were synthesized and screened for biological activity. It was noted that compounds with similar structural features exhibited varying degrees of cytotoxicity, indicating that the benzothiazole scaffold is promising for drug development targeting cancer .

常见问题

Basic: What synthetic strategies are commonly employed for preparing 3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid?

Answer:

A typical synthesis involves condensation reactions between benzothiazole derivatives and substituted phenyl precursors. For example:

- Step 1: React a benzothiazole-2-carbonyl precursor (e.g., 2-cyanobenzothiazole) with a methoxyphenyl aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol under acidic reflux conditions (glacial acetic acid as a catalyst). This promotes Knoevenagel condensation to form the α,β-unsaturated ketone intermediate .

- Step 2: Hydrolysis of the nitrile group to a carboxylic acid using strong acids (e.g., HCl/H₂O) or bases (e.g., NaOH/H₂O₂) .

Key Considerations: Optimize reaction time (4–6 hours) and temperature (80–100°C) to avoid side products like over-oxidized species or incomplete hydrolysis .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Multi-technique characterization is critical:

- NMR Spectroscopy: Confirm the presence of the benzothiazole moiety (e.g., aromatic protons at δ 7.1–8.3 ppm) and methoxyphenyl group (singlet for -OCH₃ at δ ~3.8 ppm) .

- IR Spectroscopy: Identify key functional groups: C=O stretch (~1700 cm⁻¹ for carboxylic acid), C=N stretch (~1610 cm⁻¹ for benzothiazole), and aromatic C-H stretches (~3100 cm⁻¹) .

- Mass Spectrometry (FABMS): Verify molecular ion peaks (e.g., m/z 482.90 for analogous benzothiazole derivatives) .

Advanced: What contradictions exist in reported biological activity data for benzothiazole-containing analogs, and how can they be resolved?

Answer:

Contradictions often arise in IC₅₀ values for enzyme inhibition or cytotoxicity:

- Example: A benzothiazole derivative showed potent activity against Leishmania (IC₅₀ = 2.5 µM) in one study but was inactive (IC₅₀ > 100 µM) in another .

Resolution Strategies:

Advanced: How does substitution on the methoxyphenyl ring influence the compound’s reactivity and bioactivity?

Answer:

- Electron-Donating Groups (e.g., -OCH₃): Enhance resonance stabilization of the conjugated system, improving UV-Vis absorption (λₘₐ₃ shifted to ~350 nm) and radical scavenging activity .

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, favoring nucleophilic attack in Michael addition reactions but reducing metabolic stability .

Case Study: Substitution at the para-position of the methoxyphenyl ring improved antiparasitic activity by 10-fold compared to meta-substituted analogs .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Answer:

- Molecular Dynamics (MD) Simulations: Predict solubility and membrane permeability via logP calculations (e.g., ClogP ~3.2 for the title compound) .

- ADMET Prediction: Tools like SwissADME estimate moderate bioavailability (30–50%) due to high polar surface area (~90 Ų) from the carboxylic acid and benzothiazole groups .

- Docking Studies: Identify potential targets (e.g., tyrosine kinase inhibition) by aligning the α,β-unsaturated ketone moiety with ATP-binding pockets .

Advanced: How can spectroscopic data discrepancies (e.g., NMR shifts) be addressed during structural elucidation?

Answer:

- Solvent Effects: DMSO-d₆ vs. CDCl₃ can cause δ shifts up to 0.5 ppm for aromatic protons. For example, methoxy protons resonate at δ 3.76 in DMSO-d₆ vs. δ 3.82 in CDCl₃ .

- Tautomerism: The enolic form of the α,β-unsaturated acid may lead to unexpected splitting patterns. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the benzothiazole ring .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

Advanced: How can synthetic yields be improved for large-scale preparations?

Answer:

- Catalyst Optimization: Replace glacial acetic acid with p-TsOH (10 mol%) to reduce reaction time from 6 hours to 2 hours .

- Microwave-Assisted Synthesis: Achieve 85% yield (vs. 60% conventional heating) by irradiating at 150 W for 20 minutes .

Advanced: What mechanistic insights explain the compound’s fluorescence properties?

Answer:

The benzothiazole core and extended π-system enable fluorescence (λₑₘ = 420–450 nm):

- Quenching Mechanisms: Heavy atoms (e.g., sulfur in benzothiazole) promote intersystem crossing, reducing quantum yield. Substitution with electron donors (e.g., -OCH₃) enhances emission intensity .

Basic: What safety precautions are required when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。